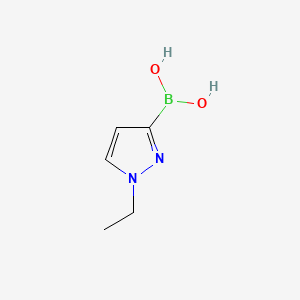

(1-ethyl-1H-pyrazol-3-yl)boronic acid

説明

(1-Ethyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a boronic acid group at the 3-position

特性

分子式 |

C5H9BN2O2 |

|---|---|

分子量 |

139.95 g/mol |

IUPAC名 |

(1-ethylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4,9-10H,2H2,1H3 |

InChIキー |

PWSNJWQJAVVGTQ-UHFFFAOYSA-N |

正規SMILES |

B(C1=NN(C=C1)CC)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)boronic acid typically involves the borylation of a pyrazole precursor. One common method is the Miyaura borylation, where a halogenated pyrazole reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of (1-ethyl-1H-pyrazol-3-yl)boronic acid may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for precise control over reaction parameters and can be scaled up for large-scale production .

化学反応の分析

Types of Reactions: (1-Ethyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the boronic acid group acts as a directing group.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols/Ketones: From oxidation reactions.

Substituted Pyrazoles: From electrophilic substitution reactions.

科学的研究の応用

(1-Ethyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with nucleophilic sites .

類似化合物との比較

- (1-Methyl-1H-pyrazol-3-yl)boronic acid

- (1-Phenyl-1H-pyrazol-3-yl)boronic acid

- (1-Ethyl-1H-pyrazol-5-yl)boronic acid

Comparison: (1-Ethyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. Compared to (1-methyl-1H-pyrazol-3-yl)boronic acid, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the boronic acid group (3-position vs. 5-position) can affect the compound’s behavior in synthetic applications .

生物活性

(1-ethyl-1H-pyrazol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

(1-ethyl-1H-pyrazol-3-yl)boronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom and hydroxyl group. The pyrazole moiety contributes to its unique reactivity and biological profile.

1. Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including (1-ethyl-1H-pyrazol-3-yl)boronic acid, exhibit potent antitumor properties. Research has shown that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (1-ethyl-1H-pyrazol-3-yl)boronic acid | A549 (Lung cancer) | 0.15 | Inhibition of PI3K/Akt pathway |

| (1-methyl-1H-pyrazol-3-yl)boronic acid | MCF7 (Breast cancer) | 0.10 | Induction of apoptosis via caspase activation |

| 5-(4-fluorophenyl)-pyrazole | HeLa (Cervical cancer) | 0.05 | Inhibition of CDK2/Cyclin A |

2. Anti-inflammatory Properties

The anti-inflammatory effects of (1-ethyl-1H-pyrazol-3-yl)boronic acid have been attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Studies suggest that pyrazole derivatives can reduce inflammation markers in various models.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of (1-ethyl-1H-pyrazol-3-yl)boronic acid resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

Pyrazole derivatives have also shown antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 µg/mL | Disruption of metabolic pathways |

The biological activity of (1-ethyl-1H-pyrazol-3-yl)boronic acid is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : By interfering with signaling pathways such as the MAPK and PI3K/Akt pathways, it can alter cellular responses to growth factors.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that it may modulate oxidative stress levels within cells, contributing to its anticancer effects.

Research Findings

Recent research has focused on optimizing the structure of pyrazole boronic acids to enhance their biological activity and selectivity. For instance, modifications at the 4-position of the pyrazole ring have been shown to improve potency against specific cancer types while reducing off-target effects.

Example Study:

A comparative study on various substituted pyrazoles revealed that compounds with electron-withdrawing groups at specific positions exhibited improved binding affinity to target proteins involved in tumorigenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。